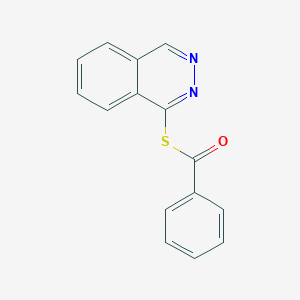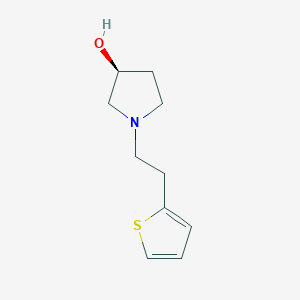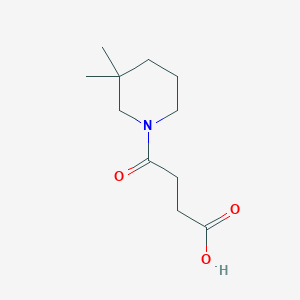![molecular formula C16H22N2O2 B7578079 N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578079.png)
N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide, also known as HPO-1, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. HPO-1 is a spirocyclic compound that contains a hydroxyl group, a phenyl group, and an azaspiro group. This compound has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The exact mechanism of action of N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide is not fully understood, but it is thought to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. This compound may also modulate the activity of other neurotransmitter systems, such as dopamine and glutamate.
Biochemical and Physiological Effects:
This compound has been shown to increase levels of serotonin and dopamine in certain brain regions, which may contribute to its therapeutic effects. It has also been shown to increase neurogenesis in the hippocampus, which is a region of the brain involved in learning and memory. This compound has been shown to have minimal side effects in animal models, suggesting that it may be well-tolerated in humans.
実験室実験の利点と制限
One advantage of N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide is its selectivity for the 5-HT1A receptor, which may reduce the risk of off-target effects. However, its potency and efficacy may vary depending on the experimental conditions, and further studies are needed to determine its optimal dose and administration route.
将来の方向性
There are several potential directions for future research on N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the exploration of its therapeutic potential in other neurological and psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, the development of this compound analogs with improved selectivity and potency may lead to the discovery of even more effective treatments for these disorders.
In conclusion, this compound is a promising compound with potential therapeutic applications in the field of neuroscience. Its mechanism of action and physiological effects have been studied extensively, and further research is needed to fully understand its therapeutic potential.
合成法
Several methods have been reported for the synthesis of N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide. One of the most common methods involves the reaction of 2-phenylethanol with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 1,2-diaminocyclohexane to yield this compound. Other methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide has been studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be useful in the treatment of anxiety and depression. This compound has also been shown to have antipsychotic effects, indicating that it may be useful in the treatment of schizophrenia.
特性
IUPAC Name |
N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-11-14(12-4-2-1-3-5-12)18-15(20)13-10-16(13)6-8-17-9-7-16/h1-5,13-14,17,19H,6-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNALRXXRHEUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2C(=O)NC(CO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[2-(methylamino)ethyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7578005.png)



![1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol](/img/structure/B7578036.png)
![2-[(3-Methoxyphenoxy)methyl]prop-2-enoic acid](/img/structure/B7578074.png)
![(3S)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B7578084.png)
![4-[(2-Hydroxy-3-phenylmethoxypropyl)-methylamino]butanoic acid](/img/structure/B7578086.png)
![2-[(4-Methoxy-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578091.png)
![2-[(2-Cyano-3-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578098.png)
![N-methyl-N-[2-(methylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7578101.png)
![2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578106.png)
![2-[(4-Bromophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578113.png)